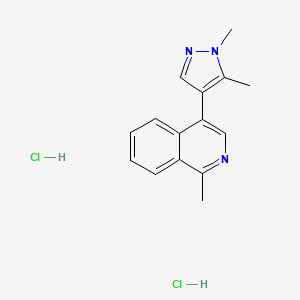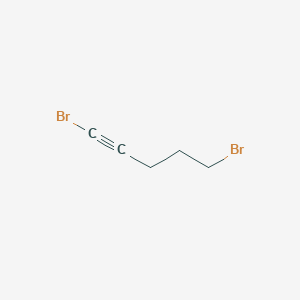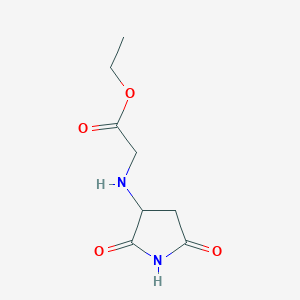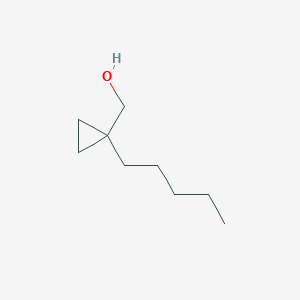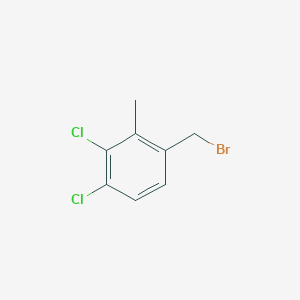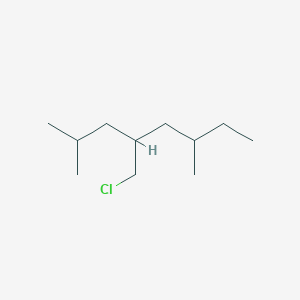
4-(Chloromethyl)-2,6-dimethyloctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2,6-dimethyloctane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to a carbon chain with two methyl groups at the 2nd and 6th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,6-dimethyloctane can be achieved through several methods. One common approach involves the chloromethylation of 2,6-dimethyloctane using chloromethylating agents such as chloromethyl methyl ether in the presence of a catalyst like zinc iodide . The reaction typically occurs under acidic conditions to facilitate the formation of the chloromethyl cation, which then reacts with the 2,6-dimethyloctane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of optimized reaction conditions, such as controlled temperature and pressure, along with the use of catalysts, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2,6-dimethyloctane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Hydrocarbons: Formed through reduction.
科学的研究の応用
4-(Chloromethyl)-2,6-dimethyloctane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-2,6-dimethyloctane involves the reactivity of the chloromethyl group. The chloromethyl group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but contains a benzene ring.
2-Chloromethyl-4-methyl-quinazoline: Contains a quinazoline ring instead of an alkane chain.
Uniqueness
4-(Chloromethyl)-2,6-dimethyloctane is unique due to its specific alkyl chain structure with two methyl groups at the 2nd and 6th positions. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other chloromethyl compounds.
特性
分子式 |
C11H23Cl |
|---|---|
分子量 |
190.75 g/mol |
IUPAC名 |
4-(chloromethyl)-2,6-dimethyloctane |
InChI |
InChI=1S/C11H23Cl/c1-5-10(4)7-11(8-12)6-9(2)3/h9-11H,5-8H2,1-4H3 |
InChIキー |
KXBUBGSBRAUMPX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(CC(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



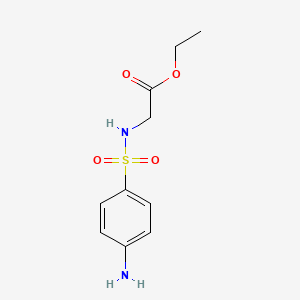
![(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B13510156.png)
![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
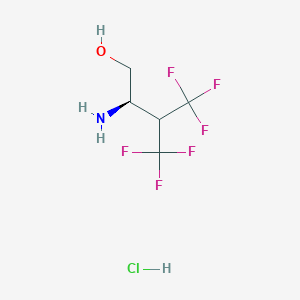
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13510184.png)



